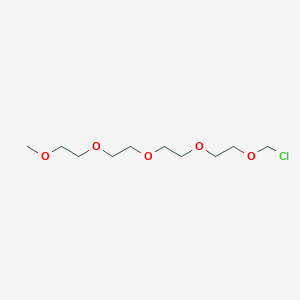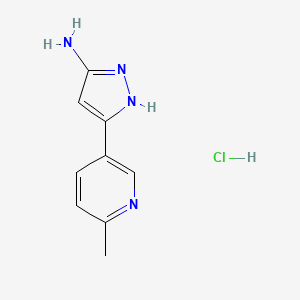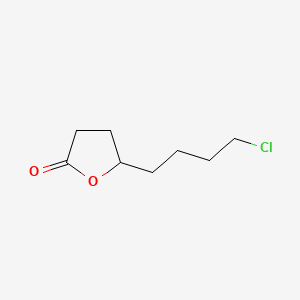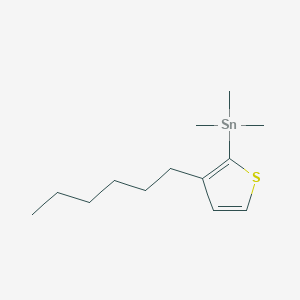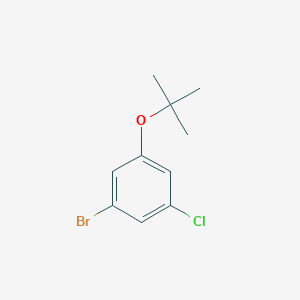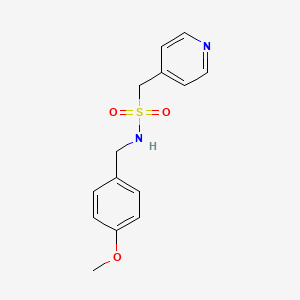
N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33548945, also known as N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide, is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methanesulfonamide group attached to a pyridine ring, which is further substituted with a 4-methoxybenzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide typically involves the reaction of 4-methoxybenzylamine with 4-pyridylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reactants. The use of high-purity starting materials and solvents, along with advanced purification techniques, ensures the production of this compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxybenzyl)-1-(4-pyridyl)ethanesulfonamide
- N-(4-Methoxybenzyl)-1-(3-pyridyl)methanesulfonamide
- N-(4-Methoxybenzyl)-1-(4-pyridyl)propanesulfonamide
Uniqueness
N-(4-Methoxybenzyl)-1-(4-pyridyl)methanesulfonamide is unique due to the specific positioning of the methoxybenzyl and pyridyl groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C14H16N2O3S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-1-pyridin-4-ylmethanesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-19-14-4-2-12(3-5-14)10-16-20(17,18)11-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3 |
Clave InChI |
LNEZCJATMWGYJD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



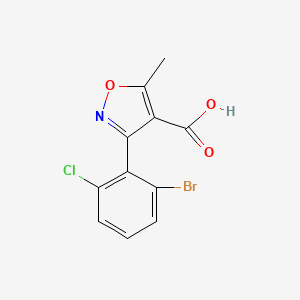
![Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)

![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)

![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
